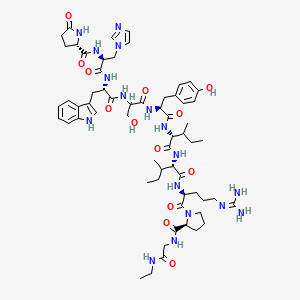
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound with the molecular formula C7H12NO3P It is a member of the dioxaphospholane family, characterized by its unique structure containing both isocyanate and dioxaphospholane functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: Can participate in cycloaddition reactions with compounds containing multiple bonds.
Polymerization: Can be used as a monomer in the synthesis of polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and alkenes. Reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions with this compound include urea derivatives, carbamates, and various polymeric materials
Aplicaciones Científicas De Investigación
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as flame retardants and coatings.
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and the modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a chloro group instead of an isocyanate group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different types of chemical reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different reactivity and applications.
Uniqueness
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unique due to its combination of isocyanate and dioxaphospholane functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Propiedades
Número CAS |
72666-66-1 |
|---|---|
Fórmula molecular |
C7H12NO3P |
Peso molecular |
189.15 g/mol |
Nombre IUPAC |
2-isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H12NO3P/c1-6(2)7(3,4)11-12(10-6)8-5-9/h1-4H3 |
Clave InChI |
IRTUWNOZIJZAJX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OP(O1)N=C=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


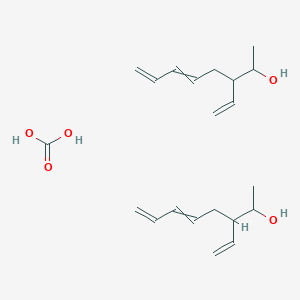



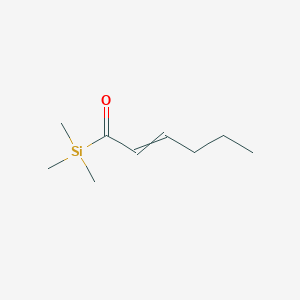

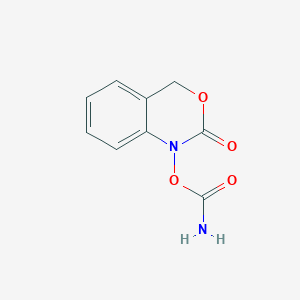
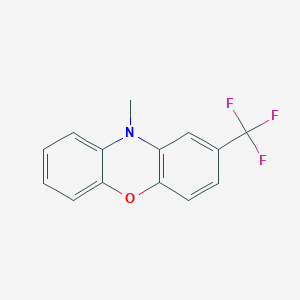
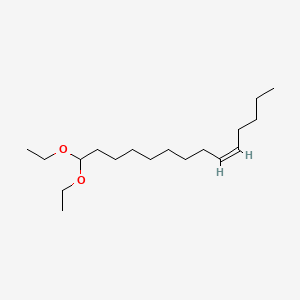

![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
